5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
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Overview
Description
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound that belongs to the class of triazolo-oxazines This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring, and a tetrafluoroborate counterion
Preparation Methods
The synthesis of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate involves several stepsThe final step involves the formation of the oxazine ring and the addition of the tetrafluoroborate counterion .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, affecting the triazole and oxazine rings.
Substitution: The benzyl and trichlorophenyl groups can undergo substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and oxazine rings play a crucial role in binding to enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, affecting cellular pathways and leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds include other triazolo-oxazines and triazolo-thiadiazines. Compared to these, (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is unique due to the presence of the trichlorophenyl and benzyl groups, which enhance its chemical reactivity and potential applications. Similar compounds include:
- (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate .
- 2,4,6-Trichlorophenol .
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H15BCl3F4N3O |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H15Cl3N3O.BF4/c19-13-7-15(20)18(16(21)8-13)24-11-23-14(9-25-10-17(23)22-24)6-12-4-2-1-3-5-12;2-1(3,4)5/h1-5,7-8,11,14H,6,9-10H2;/q+1;-1 |
InChI Key |
GCJKYTWFUFCURK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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